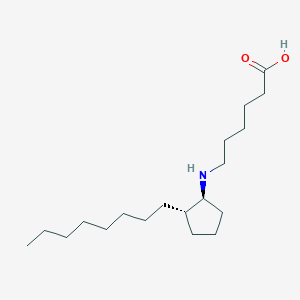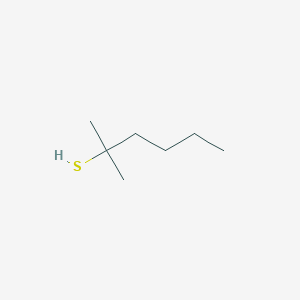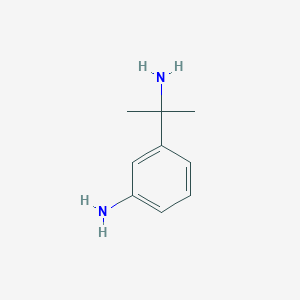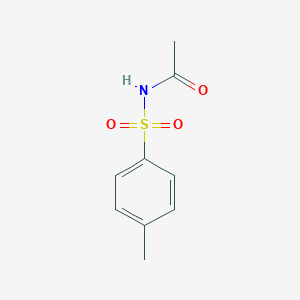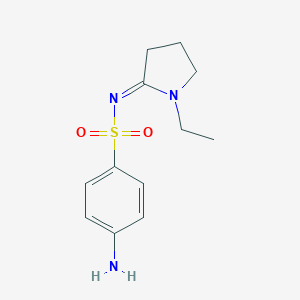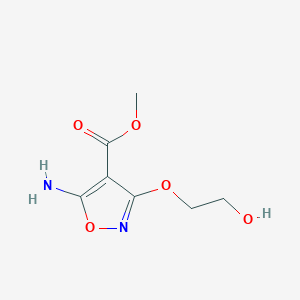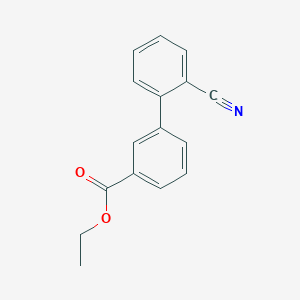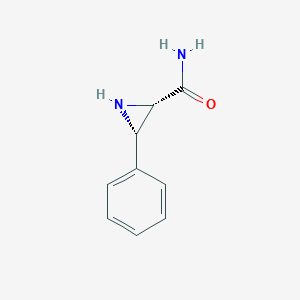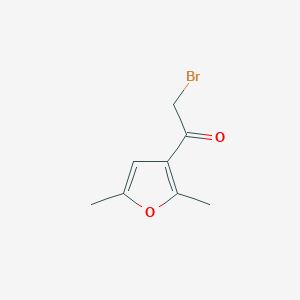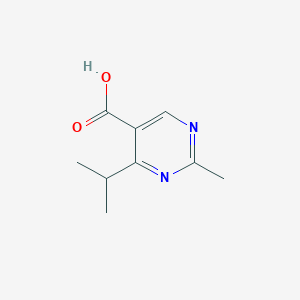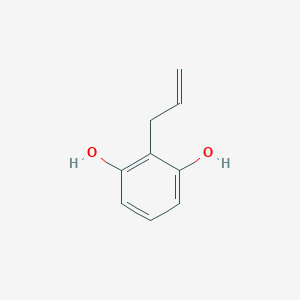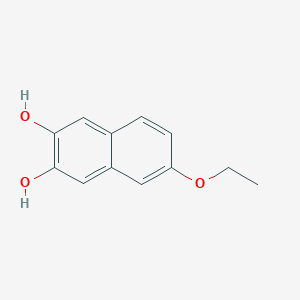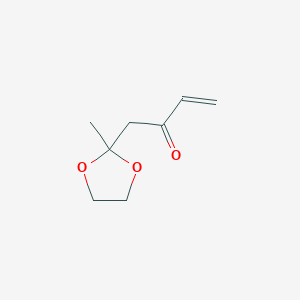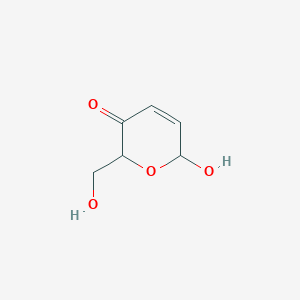
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one, also known as D-gluconic acid, is a carbohydrate acid that is commonly found in fruits, honey, and wine. It is a white crystalline powder with a slightly sweet taste and is widely used in food and pharmaceutical industries. In recent years, the scientific community has shown an increasing interest in the potential therapeutic properties of D-gluconic acid.
作用機序
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid works by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to inhibit the growth of tumor cells by inducing apoptosis.
生化学的および生理学的効果
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on bone health by increasing bone mineral density and reducing bone loss. It has also been shown to have a positive effect on the immune system by increasing the production of immune cells and reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the cardiovascular system by reducing cholesterol levels and improving blood flow.
実験室実験の利点と制限
One of the main advantages of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid in lab experiments is its low toxicity and high solubility. It is also readily available and relatively inexpensive. However, one limitation of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid is its instability in solution, which can lead to inaccurate results if not properly handled.
将来の方向性
There are several potential future directions for research on 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid and its potential therapeutic properties.
合成法
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid can be synthesized through the oxidation of glucose using various methods. The most common method is the enzymatic oxidation of glucose using glucose oxidase. This method is highly selective and produces high yields of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. Other methods include chemical oxidation using nitric acid or potassium permanganate.
科学的研究の応用
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been extensively studied for its potential therapeutic properties. Research has shown that it has antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have a positive effect on bone health and can aid in the treatment of osteoporosis. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.
特性
CAS番号 |
135029-81-1 |
|---|---|
製品名 |
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
2-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(8)1-2-6(9)10-5/h1-2,5-7,9H,3H2 |
InChIキー |
NSJVIVKHQZLLFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(OC1O)CO |
正規SMILES |
C1=CC(=O)C(OC1O)CO |
同義語 |
2H-Pyran-3(6H)-one, 6-hydroxy-2-(hydroxymethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



